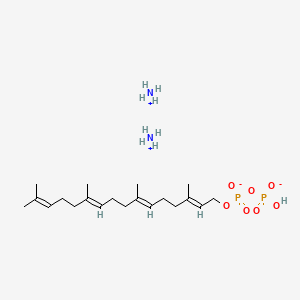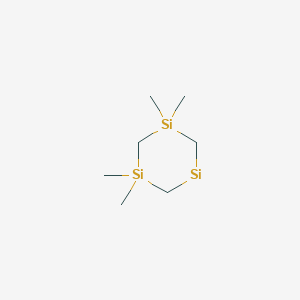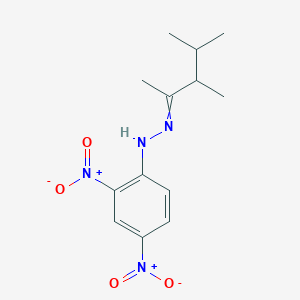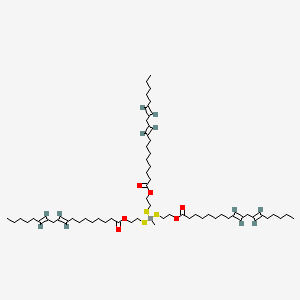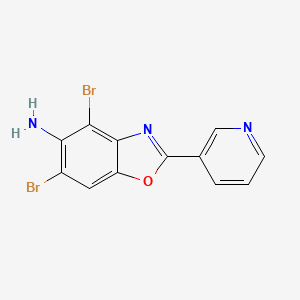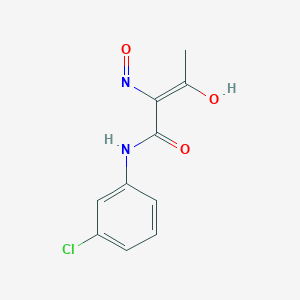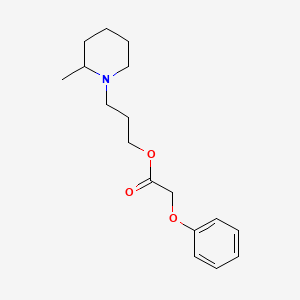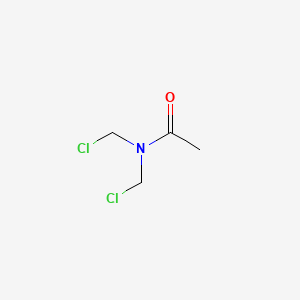
N,N-Bis(chloromethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(chloromethyl)acetamide is an organic compound with the molecular formula C4H7Cl2NO. It is a derivative of acetamide where two hydrogen atoms on the nitrogen are replaced by chloromethyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Bis(chloromethyl)acetamide can be synthesized through the reaction of acetamide with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:
- Acetamide is dissolved in a suitable solvent such as water or ethanol.
- Formaldehyde is added to the solution.
- Hydrochloric acid is introduced to the mixture, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(chloromethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted acetamides
- N-oxides
- Reduced acetamides
Wissenschaftliche Forschungsanwendungen
N,N-Bis(chloromethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis(chloromethyl)acetamide involves its reactivity with nucleophiles. The chloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophilic sites. This reactivity is exploited in chemical syntheses and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- N,N-Bis(bromomethyl)acetamide
- N,N-Bis(iodomethyl)acetamide
- N,N-Bis(chloromethyl)formamide
Comparison: N,N-Bis(chloromethyl)acetamide is unique due to its specific reactivity profile and the stability of the chloromethyl groups. Compared to its bromomethyl and iodomethyl analogs, it is less reactive but more stable, making it suitable for applications requiring controlled reactivity. The formamide derivative, on the other hand, has different electronic properties due to the formyl group, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
56343-50-1 |
|---|---|
Molekularformel |
C4H7Cl2NO |
Molekulargewicht |
156.01 g/mol |
IUPAC-Name |
N,N-bis(chloromethyl)acetamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-4(8)7(2-5)3-6/h2-3H2,1H3 |
InChI-Schlüssel |
IEKRAJMVKUYCNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


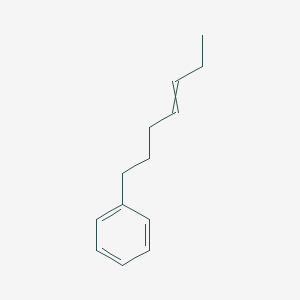

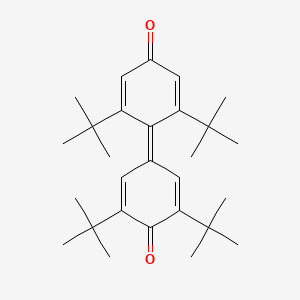
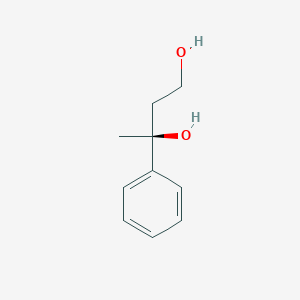

![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
